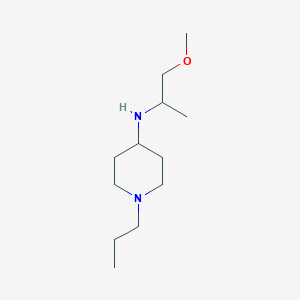
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H14BrNO3 . It has a molecular weight of 264.12 . It is a yellowish-white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . It has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds within the molecule .Aplicaciones Científicas De Investigación
Supramolecular Arrangements in Analogues Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate analogues have been studied for their unique supramolecular arrangements. Despite lacking a hydrogen bond donor and acceptor system, these compounds, upon bulky substitutions, can form intricate supramolecular assemblies via various weak interactions. This was demonstrated in a study of three 3-oxopyrrolidine analogues, highlighting the role of weak interactions like C-H⋯O and C-H⋯π in controlling molecular conformation and assembly formation (Samipillai et al., 2016).
Functionalized Pyrrolidinone Synthesis The compound has been utilized in synthesizing highly functionalized 2-pyrrolidinones. This was showcased in the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a compound instrumental in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Recyclization of Pyrazolo Analogues Research on tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, related to this compound, demonstrated anionic cascade reactions leading to the formation of complex pyrrolo and triazino systems. This highlights the compound's role in the synthesis of multifaceted molecular structures (Ivanov, 2020).
Synthesis of Pyrrole-3-carboxylic Acid Derivatives Tert-butyl esters related to this compound have been employed in the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids. This methodology leverages the byproduct HBr in the Hantzsch reaction for in situ hydrolysis, simplifying the synthesis process (Herath & Cosford, 2010).
Enantioselective Nitrile Anion Cyclization A study on enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, using N-tert-butyl disubstituted pyrrolidines, showcased the potential of this compound derivatives in asymmetric synthesis. This approach offered a practical and efficient synthesis of chiral pyrrolidines (Chung et al., 2005).
Synthesis and Structural Analysis of Schiff Base Compounds this compound derivatives have been used in the synthesis and characterization of Schiff base compounds. These studies involve detailed X-ray crystallographic and DFT analyses, highlighting the compound's role in advanced molecular structure research (Çolak et al., 2021).
Synthesis of Piperidine Derivatives The compound's derivatives have been pivotal in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This demonstrates the compound's versatility in synthesizing complex heterocyclic systems, important in pharmaceutical research (Moskalenko & Boev, 2014).
Photooxidation Studies in Pyrrole Derivatives this compound-related compounds have been studied for their photooxidation reactions. These studies provide insight into the pathways leading to various pyrrole derivatives, essential in synthesizing bioactive compounds (Wasserman et al., 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFVRONPLZWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824027-05-5 | |
| Record name | tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)


![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462280.png)
![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

